Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
CAS No.: 2375271-30-8
Cat. No.: VC5072351
Molecular Formula: C9H17ClFNO2
Molecular Weight: 225.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375271-30-8 |
|---|---|
| Molecular Formula | C9H17ClFNO2 |
| Molecular Weight | 225.69 |
| IUPAC Name | methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H |
| Standard InChI Key | CRZRQKRWCBGAIQ-FJAZHTGZSA-N |
| SMILES | COC(=O)C1CCC(CC1)(CN)F.Cl |
Introduction
Structural and Chemical Characteristics
Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride (molecular formula: C₉H₁₆ClFNO₂; molecular weight: 225.69 g/mol) features a cyclohexane ring substituted at the 1- and 4-positions. The 1-position holds a methyl ester group (-COOCH₃), while the 4-position contains both a fluorine atom and an aminomethyl group (-CH₂NH₂·HCl). The trans-configuration of substituents is likely favored due to steric and electronic factors, though stereochemical data remain limited .
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | High solubility in polar solvents (e.g., water, DMSO) due to hydrochloride salt |
| Melting Point | Not reported; estimated >150°C |
| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |
| pKa (Aminomethyl Group) | ~8.5 (protonated in physiological conditions) |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step functionalization of cyclohexane precursors. A patent describing the production of 4-(aminomethyl)cyclohexanecarboxylic acid provides a foundational strategy that can be adapted for the target molecule:
Proposed Synthesis Pathway
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Starting Material: 4-Fluorocyclohexane-1-carboxylic acid methyl ester.
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Hydroxymethyl Introduction: Radical or nucleophilic fluorination to install the fluorine atom at the 4-position.
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Aminomethyl Group Installation:
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Salt Formation: Treat with hydrochloric acid to yield the hydrochloride salt.
Critical challenges include controlling stereochemistry during fluorination and avoiding side reactions such as defluorination . The patent highlights hydrolysis and catalytic hydrogenolysis as effective methods for cleaving intermediates, which could be applied to isolate the final product.
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Non-fluorinated analog | Carboxylesterase | 450 | Rapid hepatic clearance |
| Methyl 4-(aminomethyl)-4-fluoro | Carboxylesterase (pred.) | >1,000 | Improved stability via fluorine |
| Risk Factor | Likelihood | Mitigation Strategy |
|---|---|---|
| Defluorination | Moderate | Structural shielding of fluorine |
| Amine-mediated reactivity | Low | Salt formulation to reduce free amine |
Industrial and Research Applications
Beyond pharmaceuticals, this compound’s rigid cyclohexane core makes it a candidate for:
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